molecular formula C49H89NO4 B13366774 Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366774
M. Wt: 756.2 g/mol
InChI Key: BXDYZQGGISULTF-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long aliphatic chains and ester functional groups, making it a significant molecule in various chemical and biological applications.

Properties

Molecular Formula

C49H89NO4

Molecular Weight

756.2 g/mol

IUPAC Name

nonyl 8-[benzyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate

InChI

InChI=1S/C49H89NO4/c1-4-7-10-13-16-25-35-44-53-48(51)40-31-21-17-23-33-42-50(45-46-36-27-26-28-37-46)43-34-24-18-22-32-41-49(52)54-47(38-29-19-14-11-8-5-2)39-30-20-15-12-9-6-3/h26-28,36-37,47H,4-25,29-35,38-45H2,1-3H3

InChI Key

BXDYZQGGISULTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps:

    Esterification: The initial step involves the esterification of heptadecan-9-ol with octanoic acid in the presence of a strong acid catalyst such as sulfuric acid.

    Amidation: The ester product is then reacted with benzylamine and nonanoic acid under controlled conditions to form the amide linkage.

    Oxidation: The final step involves the oxidation of the nonyl group to introduce the oxo functionality, typically using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amides or esters.

Scientific Research Applications

Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in lipid metabolism and cell membrane structure.

    Industry: Used in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with lipid membranes. The compound can integrate into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((3-hydroxypropylamino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-(benzyl(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in biological and medical research.

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